molecular formula C10H20N2O5 B2627424 1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech CAS No. 466685-47-2

1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech

Cat. No.: B2627424
CAS No.: 466685-47-2
M. Wt: 248.279
InChI Key: IFIUWKMSXIXIFJ-UHFFFAOYSA-N
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Description

1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech is a specialized chemical compound with a unique structure that includes a benzimidazole core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties make it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech typically involves the reaction of 1,2-diaminobenzene with carboxylic acids or their derivatives. One common method is the Phillips–Ladenburg reaction, which uses 4 N hydrochloric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its ethanolate form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often involving hydrogenation.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted benzimidazole compounds .

Scientific Research Applications

1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole-2-carboxylic acid;ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4.C2H6O/c11-8(12)7-9(13)5-3-1-2-4-6(5)10(7)14;1-2-3/h5-7,13-14H,1-4H2,(H,11,12);3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIUWKMSXIXIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.C1CCC2C(C1)N(C(N2O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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